6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to a dihydropyridine ring
Scientific Research Applications
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
Target of Action
Similar compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, the maximum concentration (Cmax) of a similar compound reached 1.00 ± 0.45 h after oral administration .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit certain enzymes, leading to a reduction in reactive oxygen species (ROS) production . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases, thereby modulating signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of signaling pathways and reduction of oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and energy metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential to alter metabolic pathways and impact cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound is critical for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dihydropyridine ring.
Oxidation: The final step involves the oxidation of the dihydropyridine ring to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the dihydropyridine ring.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
6-(3-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAVPQIVNNYVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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